molecular formula C13H15N3O5S B1344424 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid CAS No. 1035841-03-2

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1344424
CAS No.: 1035841-03-2
M. Wt: 325.34 g/mol
InChI Key: YZHVZFGEAGFEDE-UHFFFAOYSA-N
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Description

Substituent Effects on Hybrid Architecture

  • Aminosulfonyl vs. Alkyl Groups : The aminosulfonyl group enhances polarity and hydrogen-bonding capacity compared to alkyl-substituted analogs (e.g., 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid ). This increases aqueous solubility and influences binding interactions in supramolecular assemblies.
  • Carboxylic Acid vs. Ester Derivatives : Replacing the carboxylic acid with esters (e.g., ethyl or methyl) reduces hydrogen-bonding potential and alters lipophilicity, as seen in 1-(5-sulfamoylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate esters .

Conformational Flexibility

  • Piperidine Ring Dynamics : Hybrids with bulkier substituents (e.g., 1-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid ) exhibit restricted piperidine ring puckering due to steric clashes, unlike the more flexible aminosulfonyl derivative.

Table 3: Structural comparison with benzoxazole-piperidine analogs

Compound Key Substituents LogP Hydrogen Bond Donors
1-[5-(Aminosulfonyl)-benzoxazol-2-yl]piperidine-4-COOH -SO₂NH₂, -COOH 0.92 3
1-Benzoxazol-2-yl-piperidine-4-COOH -H, -COOH 1.45 2
1-(5-Trifluoromethyl-benzoxazol-2-yl)piperidine-4-COOEt -CF₃, -COOEt 3.12 0

These comparisons highlight how functional groups dictate physicochemical properties and conformational behavior, guiding the design of tailored benzoxazole-piperidine derivatives.

Properties

IUPAC Name

1-(5-sulfamoyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c14-22(19,20)9-1-2-11-10(7-9)15-13(21-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)(H2,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHVZFGEAGFEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzoxazole Ring

The benzoxazole ring is commonly synthesized by cyclization of 2-aminophenol derivatives with appropriate carboxylic acid or ester precursors under dehydrating conditions. Typical methods include:

  • Cyclodehydration of 2-aminophenol with carboxylic acids or their derivatives (e.g., acid chlorides or esters) under acidic or dehydrating conditions.
  • Use of catalysts or reagents such as polyphosphoric acid or phosphorus oxychloride to promote ring closure.

Introduction of the Aminosulfonyl Group

The aminosulfonyl substituent at the 5-position of the benzoxazole ring is introduced via sulfonylation reactions:

  • Sulfonyl chlorides or sulfonyl anhydrides react with amino groups on the benzoxazole ring or its precursors.
  • Alternatively, direct sulfonation followed by amination can be employed.
  • Protection and deprotection strategies are often used to control regioselectivity and avoid side reactions.

Protection and Deprotection Steps

  • Protecting groups such as t-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) are used to mask amine functionalities during sulfonylation or coupling steps.
  • Deprotection is typically achieved by hydrogenolysis (Pd/C catalyzed) or acid treatment (e.g., trifluoroacetic acid or HCl in suitable solvents).
  • Reaction conditions for deprotection are carefully controlled (0–60 °C, 1–24 hours) to maximize yield and purity.

Coupling with Piperidine-4-carboxylic Acid

The final step involves coupling the benzoxazole sulfonamide intermediate with a piperidine-4-carboxylic acid or its derivative:

  • Activation of the carboxylic acid group using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or aza-HOBt (1-hydroxy-7-azabenzotriazole).
  • Use of bases like DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) at room temperature overnight.
  • Purification of the product is achieved by chromatographic techniques or crystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Notes
Benzoxazole ring formation 2-Aminophenol + acid chloride, PPA or POCl3 80–120 °C Several hours Cyclodehydration under dehydrating conditions
Sulfonylation Sulfonyl chloride + amine precursor 0–25 °C 1–24 hours Use of protecting groups recommended
Deprotection Pd/C hydrogenolysis or acid treatment (TFA, HCl) 0–60 °C 1–24 hours Removal of Boc or Cbz groups
Coupling with piperidine acid HATU, aza-HOBt, DIPEA in DMF Room temperature Overnight Amide bond formation, high conversion

Detailed Research Findings

  • Patent WO2011131975A1 describes the preparation of related piperidine derivatives with benzothiazole and benzoxazole moieties, emphasizing the use of lithium hydroxide hydrolysis, amide coupling with HATU/aza-HOBt, and DIPEA base in DMF solvent to achieve high yields and purity.
  • The removal of protecting groups is critical for obtaining the free amine necessary for sulfonylation and coupling steps. Acidic or catalytic hydrogenolysis methods are preferred for their mildness and efficiency.
  • The sulfonamide formation step requires careful control of reaction conditions to avoid over-sulfonation or side reactions, often employing stoichiometric amounts of sulfonyl chlorides and low temperatures.
  • The piperidine-4-carboxylic acid moiety is introduced via amide bond formation using modern peptide coupling reagents, which provide high coupling efficiency and minimize racemization or side reactions.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Benzoxazole ring synthesis 2-Aminophenol + acid chloride + PPA/POCl3 Formation of benzoxazole core Benzoxazole intermediate
Sulfonylation Sulfonyl chloride + amine + protecting groups Introduction of aminosulfonyl group Benzoxazole sulfonamide
Deprotection Pd/C hydrogenolysis or acid (TFA, HCl) Removal of protecting groups Free amine for coupling
Amide coupling HATU, aza-HOBt, DIPEA, DMF Coupling with piperidine-4-carboxylic acid Final target compound

Chemical Reactions Analysis

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Scientific Research Applications

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with these targets, while the benzoxazole and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine-carboxylic acid derivatives, differing primarily in substituents on the heterocyclic ring. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid C₁₃H₁₅N₃O₅S 325.34 -SO₂NH₂ at C5 of benzoxazole Benzoxazole
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid C₂₀H₂₆N₂O₃ 342.44 -4-isopropylphenyl, -CH₃ at C5 of oxazole Oxazole
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 -CF₃ at C5 of pyridine Pyridine
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid C₉H₁₀F₃N₃O₂S 281.25 -CF₃ at C5 of thiadiazole 1,3,4-Thiadiazole
Avatrombopag (Clinical Analogs) C₂₉H₃₄Cl₂N₆O₃S₂ 665.69 -Cl, -thiophene, -cyclohexylpiperazine Thiazole and pyridine hybrid

Key Differences in Physicochemical Properties

  • Solubility : Compounds with -CF₃ (e.g., ) are likely less water-soluble due to increased hydrophobicity.
  • Stability : Thiadiazole-containing analogs (e.g., ) may exhibit higher metabolic stability than benzoxazole derivatives due to sulfur’s electron-withdrawing effects.

Biological Activity

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid, with the CAS number 1035841-03-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O5S
  • Molecular Weight : 325.34 g/mol
  • Structure :
    • The compound features a piperidine ring connected to a benzoxazole moiety via an aminosulfonyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzoxazole and piperidine rings provide structural stability. This interaction can modulate the activity of various enzymes involved in critical cellular processes.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundHDAC Inhibition (%)Apoptosis Induction (%)
D2874.9127.92
D2968.0015.53
D3066.1610.10

These findings suggest that the compound may similarly act as an HDAC inhibitor, promoting apoptosis in cancer cells through dose-dependent mechanisms .

2. Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes critical for cellular signaling and metabolic pathways. Its structural components allow it to bind effectively to enzyme active sites, thereby modulating their activity.

Table 2: Enzyme Inhibition Profile

Enzyme TypeInhibition (%) at 2 µM
HDAC163.49
HDAC274.91
HDAC368.00

This inhibition profile indicates a promising avenue for further exploration in drug development targeting specific diseases related to enzyme dysregulation .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Study on Cancer Cell Lines : A study conducted on K562 leukemia cells revealed that treatment with related compounds resulted in significant apoptosis induction compared to control groups, highlighting their potential as anticancer agents .
  • Mechanistic Studies : Further mechanistic studies indicated that these compounds could induce G2/M cell cycle arrest, a critical phase for cancer cell proliferation .

Q & A

Basic Question

  • NMR : Confirm the benzoxazole aromatic protons (δ 7.4–8.0 ppm) and piperidine protons (δ 1.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm in DMSO-d₆ .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Monitor for byproducts like unreacted piperidine or sulfonamide hydrolysis products .
  • Elemental Analysis : Validate empirical formula (e.g., %C, %N within 0.3% of theoretical values) to confirm stoichiometric integrity .

How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Advanced Question
Discrepancies may arise from assay-specific variables (e.g., pH, ion strength) affecting ionization of the carboxylic acid and sulfonamide groups. To address this:

  • Perform pH-dependent solubility studies to correlate bioactivity with ionization states.
  • Use molecular dynamics simulations to model interactions with target proteins under varying conditions.
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) to distinguish artifacts from true activity .

What computational methods are recommended to predict the compound’s reactivity and metabolic stability?

Advanced Question

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide sulfur susceptibility to oxidation).
  • CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to model phase I metabolism, focusing on piperidine N-dealkylation or benzoxazole ring oxidation.
  • Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency against carbonic anhydrase isoforms?

Advanced Question

  • Core Modifications : Substitute the benzoxazole with benzothiazole (improved lipophilicity) or vary sulfonamide substituents (e.g., methyl vs. trifluoromethyl) to alter isoform selectivity (CA II vs. CA IX).
  • Piperidine Analogues : Replace the carboxylic acid with ester prodrugs to enhance membrane permeability, then hydrolyze in situ.
  • Biological Testing : Use isoform-specific enzymatic assays (e.g., stopped-flow CO₂ hydration) and X-ray crystallography to map binding interactions. Reference analogs from (e.g., compounds 5-24) for SAR trends .

What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

Advanced Question

  • Negative Controls : Incubate the compound in buffer-only (no enzymes) to distinguish chemical vs. enzymatic degradation.
  • Temperature/Time Series : Monitor degradation at 37°C over 24–72 hours using LC-MS to identify breakdown products (e.g., sulfonamide cleavage).
  • Redox Mimetics : Add antioxidants (e.g., ascorbic acid) to assess oxidative stability in serum .

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